molecular formula C7H7ClINO B12098479 2-Chloro-4-iodo-6-methoxy-phenylamine

2-Chloro-4-iodo-6-methoxy-phenylamine

Cat. No.: B12098479
M. Wt: 283.49 g/mol
InChI Key: ZZORYQWLNRHPKP-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methoxy-phenylamine is a halogenated aromatic amine with a benzene core substituted at positions 2 (chloro), 4 (iodo), and 6 (methoxy), with an amine group at position 1.

Properties

Molecular Formula

C7H7ClINO

Molecular Weight

283.49 g/mol

IUPAC Name

2-chloro-4-iodo-6-methoxyaniline

InChI

InChI=1S/C7H7ClINO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3

InChI Key

ZZORYQWLNRHPKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)I)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-6-methoxy-phenylamine typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-Chloro-4-iodo-6-nitrobenzene, is reduced to the corresponding amine using reducing agents like iron powder and hydrochloric acid . Another approach involves the direct iodination of 2-Chloro-6-methoxy-phenylamine using iodine and an oxidizing agent .

Industrial Production Methods

Industrial production of 2-Chloro-4-iodo-6-methoxy-phenylamine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-6-methoxy-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like iron powder, tin(II) chloride, or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-methoxy-phenylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways . For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Effects
  • Chloro Group : Present in 3-chloro-N-phenyl-phthalimide () and 4,6-dichloro-5-methoxypyrimidine (), chloro is electron-withdrawing. In the target compound, the 2-chloro substituent may deactivate the benzene ring toward electrophilic substitution while directing incoming reagents to specific positions .
  • Iodo Group : Absent in the evidence compounds, iodine’s large size and polarizability could enhance halogen bonding (e.g., I···N interactions) and alter solubility compared to chloro analogs.
  • Methoxy Group : Found in 4,6-dichloro-5-methoxypyrimidine () and 2-(4-hydroxy-3-methoxyphenyl)-ethylamine hydrochloride (), methoxy’s electron-donating nature may counterbalance electron withdrawal from halogens, affecting the amine’s basicity .
  • Amine Group : Direct attachment to the benzene ring (as in the target) contrasts with aliphatic amines like 2-(4-hydroxy-3-methoxyphenyl)-ethylamine (). The target’s aniline-derived amine is less basic than aliphatic amines but more reactive in electrophilic aromatic substitution .
Molecular Weight and Physical Properties
Compound Core Structure Molecular Weight (g/mol) Key Substituent Effects
2-Chloro-4-iodo-6-methoxy-phenylamine Benzene ~302.4* Iodo increases mass; Cl/OMe balance polarity
4,6-Dichloro-5-methoxypyrimidine Pyrimidine ~183.0 Cl and OMe influence crystal packing via Cl···N
3-Chloro-N-phenyl-phthalimide Phthalimide ~241.5 Chloro aids in polymerization monomer synthesis
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Benzene ~203.5 Hydroxy and OMe enhance hydrogen bonding

*Calculated based on substituent atomic masses.

Crystallography and Solid-State Interactions

  • In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice .

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